

2-Amino-5-methylbenzonitrile CAS number 5925-93-9 properties

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzonitrile

Cat. No.: B1267719

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An In-Depth Technical Guide to **2-Amino-5-methylbenzonitrile** (CAS: 5925-93-9)

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Amino-5-methylbenzonitrile, with the CAS number 5925-93-9, is an aromatic organic compound featuring an amino group and a nitrile group attached to a p-toluidine backbone.^[1] Its unique structure makes it a valuable and versatile intermediate in various fields of chemical synthesis. It serves as a critical building block in the production of pharmaceuticals, agrochemicals, and specialty polymers.^{[1][2]} Notably, it is an essential precursor for synthesizing antidepressant APIs and benzodiazepine derivatives, which are significant in drug development.^{[2][3]} This guide provides a comprehensive overview of its physicochemical properties, safety protocols, analytical characterization, and applications.

Physicochemical and Computational Data

The fundamental properties of **2-Amino-5-methylbenzonitrile** are summarized below. The data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	5925-93-9	[2][4][5]
Molecular Formula	C ₈ H ₈ N ₂	[1][5][6]
Molecular Weight	132.16 g/mol	[4][6][7]
Appearance	White to brown or off-white to pale yellow crystalline powder/solid.[1][2][4]	[1][2][4]
Melting Point	59-63 °C	[4][7]
Boiling Point	298-302°C (decomposes)	[2]
Density	1.18 g/cm ³	[2]
Solubility	Soluble in DMF and DMSO; partially soluble in ethanol.[2] Moderately soluble in water.[1]	[1][2]

Table 2: Computational Chemistry Data

Descriptor	Value	Source(s)
InChI Key	OZLMBXPYRDASTP-UHFFFAOYSA-N	[4][7]
SMILES	<chem>Cc1ccc(N)c(c1)C#N</chem>	[4][7]
Topological Polar Surface Area (TPSA)	49.81 Å ²	[5]
logP	1.4489	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bonds	0	[5]

Safety and Handling

2-Amino-5-methylbenzonitrile is classified as a hazardous substance and requires careful handling. The GHS classifications indicate it can cause skin, eye, and respiratory irritation.^{[4][6][8]}

Table 3: GHS Hazard and Precautionary Statements

Category	Code(s)	Description	Source(s)
Signal Word	Warning	[4][7]	
Hazard Statements	H315, H319, H335	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	[4][6][8]
Hazard Classifications	Eye Irrit. 2, Skin Irrit. 2, STOT SE 3	Serious eye irritation, category 2. Skin irritation, category 2. Specific target organ toxicity - single exposure, category 3.	[4][7]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4][6][7]
Storage	P403+P233, P405	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	[6][9]

Personal Protective Equipment (PPE)	Eyeshields, gloves, dust mask type N95 (US).	[4][7]
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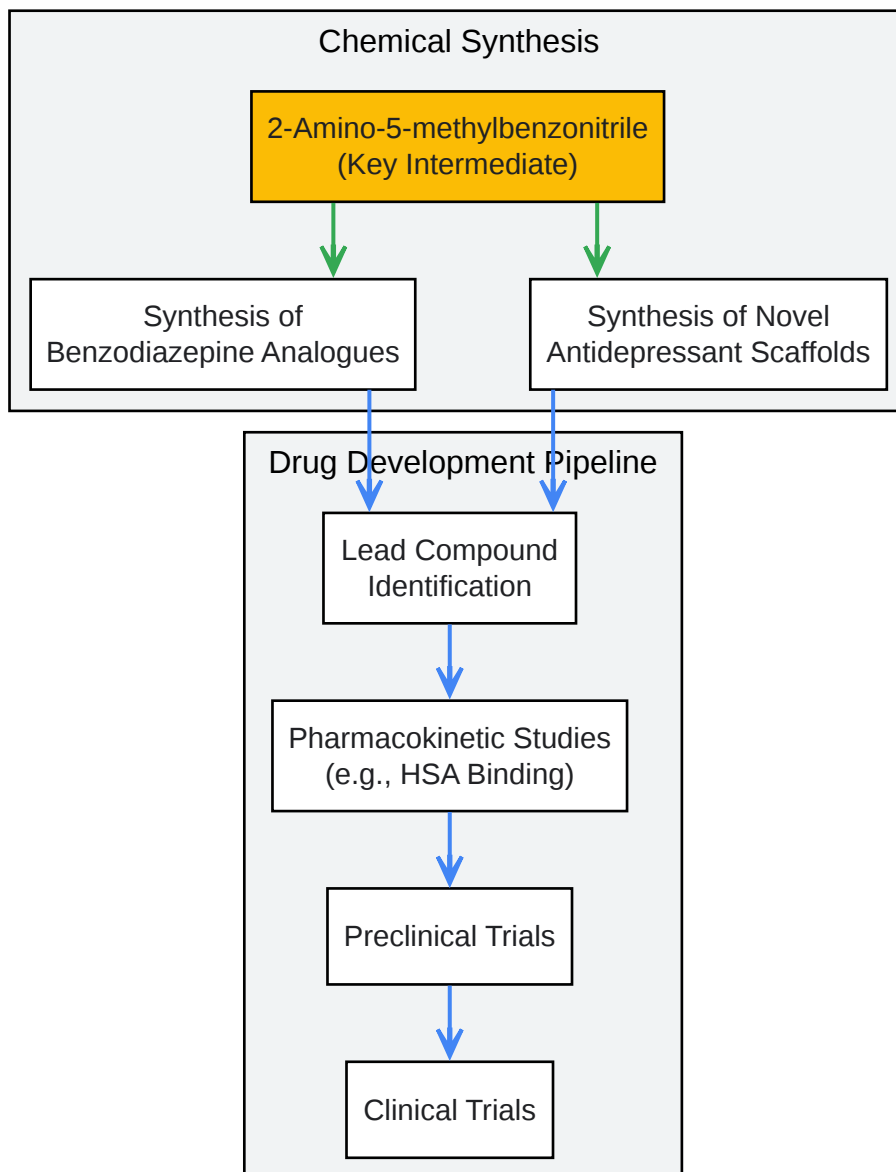
Applications in Drug Development and Chemical Synthesis

2-Amino-5-methylbenzonitrile is a key intermediate in the synthesis of various high-value organic molecules.[1][2]

- **Pharmaceuticals:** It is a crucial precursor for benzodiazepine derivatives, a class of psychoactive drugs with sedative, hypnotic, and anxiolytic properties.[2][3] Its role as an intermediate for antidepressant APIs highlights its importance in medicinal chemistry.[2]
- **Agrochemicals:** Benzonitrile derivatives are widely used in the synthesis of herbicides and pesticides.[1]
- **Material Science:** The compound serves as a precursor for conductive polymers used in electronic materials.[2]

The interaction of small molecules with serum albumins is a critical factor in their pharmacokinetics. A study on a derivative of **2-amino-5-methylbenzonitrile** and its cobalt(II) complex explored their binding characteristics with human serum albumin (HSA), indicating that such compounds are of interest in understanding drug bioavailability.[10]

Logical Flow: 2-Amino-5-methylbenzonitrile in Drug Discovery

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Caption: Role of **2-Amino-5-methylbenzonitrile** in the drug discovery pipeline.

Experimental Protocols & Analytical Profile

While specific, published experimental data for this exact compound is limited, the following sections provide standardized protocols for its analysis based on common practices for analogous aromatic nitriles.^[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure by analyzing the chemical environment of proton (^1H) and carbon (^{13}C) nuclei.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of **2-Amino-5-methylbenzonitrile** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a 5 mm NMR tube.
 - ^1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans to achieve a high signal-to-noise ratio.
 - ^{13}C NMR Acquisition: On the same instrument, acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A significantly larger number of scans will be necessary compared to the proton spectrum.
- Expected ^1H NMR Signals: The spectrum should show distinct signals for the aromatic protons, the amino ($-\text{NH}_2$) protons, and the methyl ($-\text{CH}_3$) protons, with integrations corresponding to the number of protons in each group.
- Expected ^{13}C NMR Signals: The spectrum should reveal signals for the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon.

Infrared (IR) Spectroscopy

- Objective: To identify key functional groups based on their characteristic vibrational frequencies.
- Methodology:
 - Sample Preparation: Place a small amount of the solid, dry sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the empty ATR crystal should be collected prior to sample analysis for correction.
- Expected Key Peaks:
 - $\sim 3450\text{-}3300\text{ cm}^{-1}$: Strong, doublet peak corresponding to the N-H stretching of the primary amine.[\[11\]](#)
 - $\sim 2230\text{-}2210\text{ cm}^{-1}$: Strong, sharp peak from the $\text{C}\equiv\text{N}$ stretching of the nitrile group.[\[11\]](#)
 - $\sim 1620\text{-}1580\text{ cm}^{-1}$: Medium intensity peak from aromatic $\text{C}=\text{C}$ stretching.[\[11\]](#)

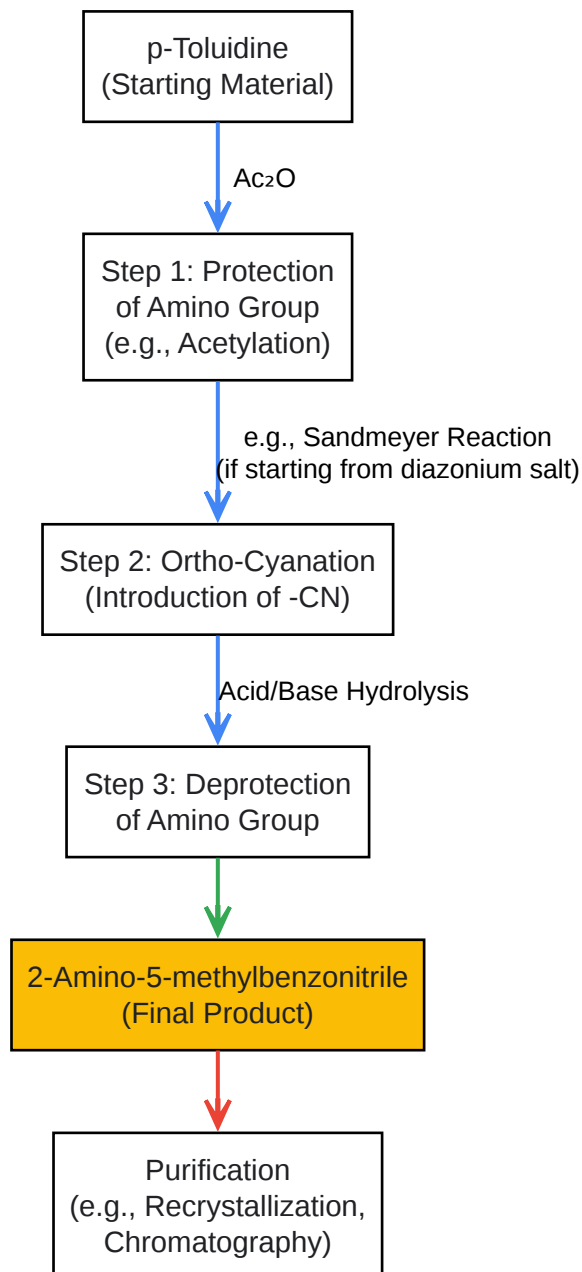
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - Sample Preparation: Prepare a dilute solution ($\sim 1\text{ mg/mL}$) of the compound in a suitable solvent like methanol or acetonitrile.
 - Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode to observe the molecular ion $[\text{M}+\text{H}]^+$.
- Expected Result: A prominent peak corresponding to the molecular ion should be observed at $m/z \approx 133.18$, confirming the molecular weight of the protonated species.

Synthetic Workflow

The synthesis of substituted benzonitriles can be achieved through various routes. While a specific, documented synthesis for **2-Amino-5-methylbenzonitrile** was not found in the search results, a plausible synthetic pathway can be conceptualized based on common organic reactions for analogous compounds, such as the synthesis of 2-amino-5-chlorobenzonitrile.[\[3\]](#) A typical workflow involves the modification of a readily available starting material through a series of functional group transformations.

Conceptual Synthetic Workflow for 2-Amino-5-methylbenzonitrile

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Caption: A conceptual workflow for the synthesis of **2-Amino-5-methylbenzonitrile**.

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References

- 1. CAS 5925-93-9: Benzonitrile, 2-amino-5-methyl- [cymitquimica.com]
- 2. nbinnno.com [nbinnno.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Amino-5-methylbenzonitrile | C₈H₈N₂ | CID 242778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-methylbenzonitrile 97 5925-93-9 [sigmaaldrich.com]
- 8. chemical-label.com [chemical-label.com]
- 9. fishersci.com [fishersci.com]
- 10. Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
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